Potassium 2-furantrifluoroborate
Description
Significance of Organoboron Reagents in Modern Organic Synthesis
Organoboron compounds are a class of organometallic compounds featuring a carbon-boron bond. wikipedia.org Their utility in organic synthesis stems from their versatility and reactivity. numberanalytics.com Key reactions involving organoboron reagents include the Nobel Prize-winning Suzuki-Miyaura cross-coupling, hydroboration, and various other bond-forming transformations. numberanalytics.comnih.gov These reactions are instrumental in the synthesis of a wide array of organic molecules, from pharmaceuticals to complex natural products. numberanalytics.comresearchgate.net The unique electronic properties of the boron atom allow for a diverse range of chemical behaviors, making organoboron compounds essential for modern synthetic chemists. numberanalytics.com
Role of Potassium Organotrifluoroborates as Stable Nucleophilic Synthons
Within the broader class of organoboron reagents, potassium organotrifluoroborates have emerged as particularly valuable synthons. sigmaaldrich.comnih.gov These compounds are noted for their exceptional stability to air and moisture, a significant advantage over many other organoboron derivatives. researchgate.net This stability allows them to be stored for extended periods and handled with greater ease. sigmaaldrich.com Potassium organotrifluoroborates are tetracoordinated, monomeric species that exhibit reduced susceptibility to protodeboronation compared to their boronic acid and boronate ester counterparts. sigmaaldrich.com Their nucleophilic character makes them effective partners in a variety of cross-coupling reactions. sigmaaldrich.compitt.edu
Overview of Potassium 2-Furantrifluoroborate within the Class of Organotrifluoroborates
This compound is a specific and important example of a potassium organotrifluoroborate. sigmaaldrich.com It serves as a stable and efficient precursor for the introduction of a furan-2-yl group in various organic molecules. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds between the furan (B31954) ring and various aryl or heteroaryl partners. sigmaaldrich.comresearchgate.net
Properties
IUPAC Name |
potassium;trifluoro(furan-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BF3O.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQFYHBNPWHCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CO1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635446 | |
| Record name | Potassium trifluoro(furan-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166328-14-9 | |
| Record name | Potassium trifluoro(furan-2-yl)borate(1-) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90635446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-furantrifluoroborate | |
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Synthetic Methodologies for Potassium 2 Furantrifluoroborate
Preparative Routes from Boronic Acids
The most direct and widely employed method for the synthesis of potassium 2-furantrifluoroborate is the reaction of its corresponding boronic acid, 2-furylboronic acid, with potassium hydrogen fluoride (B91410) (KHF₂). This method is valued for its simplicity, high yields, and the use of inexpensive and readily available reagents. chem-station.comnih.gov
The general procedure involves dissolving the boronic acid in a suitable solvent, typically methanol, followed by the addition of an aqueous solution of potassium hydrogen fluoride. The potassium organotrifluoroborate salt, being less soluble in the reaction medium, precipitates out and can be easily isolated by filtration. chem-station.com The product is then typically washed with a cold solvent, such as cold methanol, and can be further purified by recrystallization if necessary. chem-station.com
This transformation is an equilibrium process, and an excess of potassium hydrogen fluoride is often used to drive the reaction to completion and maximize the yield of the desired trifluoroborate salt. chem-station.com The stability of organotrifluoroborates means they can often be stored indefinitely under atmospheric conditions without special precautions. nih.gov
Table 1: General Reaction for Potassium Phenyltrifluoroborate Synthesis This table illustrates the typical procedure for converting a boronic acid to a potassium trifluoroborate salt, a method directly applicable to the synthesis of this compound.
| Step | Reagent/Process | Purpose | Typical Yield |
| 1 | Phenylboronic Acid in Methanol | Dissolve the starting material. | N/A |
| 2 | Add saturated aqueous KHF₂ | Provide the trifluoroborate source and precipitate the product. | N/A |
| 3 | Stir for ~15 minutes | Allow for complete reaction and precipitation. | N/A |
| 4 | Collect precipitate by filtration | Isolate the solid product. | N/A |
| 5 | Wash with cold Methanol | Remove unreacted starting materials and impurities. | N/A |
| 6 | Recrystallize from Acetonitrile | Purify the final product. | 82% chem-station.com |
Approaches Utilizing Organometallic Precursors
An alternative strategy for synthesizing the necessary boronic acid precursors involves the use of organometallic intermediates, particularly organolithium reagents. This approach is essential when the desired boronic acid is not commercially available or is difficult to prepare by other means. The process generally involves the metalation of a furan (B31954) ring, followed by trapping the resulting organometallic species with a borate (B1201080) ester.
One documented route involves the metalation of a protected 2-furaldehyde derivative, such as furfuraldiethylacetal, using a strong base like butyllithium. google.comgoogle.com The lithiated furan intermediate is then reacted with a trialkyl borate, for instance, trimethyl borate or tributyl borate. google.com The final step is an acidic work-up, which hydrolyzes the borate ester and removes the protecting group from the aldehyde, yielding the boronic acid (e.g., 5-formyl-2-furylboronic acid). google.comgoogle.com This boronic acid can then be converted to the potassium trifluoroborate salt as described in the previous section.
Table 2: Synthesis of 5-formyl-2-furylboronic acid via Organometallic Route
| Step | Description | Key Reagents |
| 1 | Protection | 2-furaldehyde is protected (e.g., as a diethylacetal). google.com |
| 2 | Metalation | The protected furan is treated with a strong base at low temperature. google.com |
| 3 | Borylation | The lithiated intermediate is reacted with a borate ester. google.com |
| 4 | Hydrolysis | Acidic work-up yields the final boronic acid. google.com |
Advances in Scalable and Efficient Synthesis Protocols
For this compound to be a practical tool in large-scale chemical synthesis, the protocols for its preparation must be both efficient and scalable. The conversion of boronic acids to trifluoroborate salts using KHF₂ is inherently efficient due to the simple precipitation and isolation procedure, often resulting in high yields of pure product. chem-station.com
Nucleophilic Substitution Strategies for Organotrifluoroborates
While the previously described methods involve creating the C-B bond first and then forming the trifluoroborate, a more advanced and novel strategy involves performing synthetic modifications on a molecule that already contains a trifluoroborate group. This represents a paradigm shift in the synthesis of functionalized organotrifluoroborates.
Research has demonstrated a new synthetic method for preparing functionalized potassium alkyltrifluoroborates through the nucleophilic substitution of a halide in potassium halomethyltrifluoroborates. nih.gov In this approach, potassium bromo- or iodomethyltrifluoroborates are first synthesized. These compounds then serve as substrates for Sₙ2 reactions with a wide range of nucleophiles, including organolithium reagents, Grignard reagents, amines, and alkoxides. nih.gov This allows for the elaboration of the organic framework while keeping the robust trifluoroborate moiety intact, providing access to novel organotrifluoroborates that might be difficult to synthesize via the traditional boronic acid route. nih.gov While not a direct synthesis of this compound itself, this methodology highlights a key strategic advance in the broader field of organotrifluoroborate synthesis.
Reactivity and Transformational Pathways of Potassium 2 Furantrifluoroborate
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and potassium 2-furantrifluoroborate has proven to be a valuable partner in this endeavor. Its primary application lies within the realm of palladium-catalyzed cross-coupling reactions, offering a stable and efficient method for the introduction of a furan-2-yl moiety.
The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for the formation of biaryl and heteroaryl compounds. This compound serves as an excellent nucleophilic partner in these transformations due to its stability, ease of handling, and favorable reactivity profile. Unlike the corresponding boronic acid, which can be prone to protodeboronation, the trifluoroborate salt exhibits enhanced stability, often allowing for the use of near-stoichiometric amounts of the reagent. nih.govorganic-chemistry.org
The palladium-catalyzed cross-coupling of this compound with a diverse range of aryl and heteroaryl halides has been systematically investigated. Efficient coupling is typically achieved using a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in combination with a suitable phosphine (B1218219) ligand, like RuPhos. A base, commonly sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the reaction to proceed. nih.govorganic-chemistry.org
Research has demonstrated that this compound couples effectively with various aryl bromides, including those bearing electron-withdrawing, electron-donating, and sterically hindering substituents. nih.gov The reaction conditions are generally mild and tolerant of a wide array of functional groups. For instance, the coupling of this compound with 4-bromobenzonitrile (B114466) proceeds in high yield, showcasing the compatibility of the nitrile functionality. nih.gov
The scope of the reaction extends to heteroaryl electrophiles, although the efficiency can be influenced by the nature of the heterocycle. While many heteroaryl chlorides couple successfully, some, like 2-chloropyridine, may result in lower yields due to the formation of dimeric species. nih.govorganic-chemistry.org
Table 1: Suzuki-Miyaura Cross-Coupling of this compound with Various Aryl Halides nih.gov Reaction Conditions: 1 mol % Pd(OAc)₂, 2 mol % RuPhos, 2 equiv. Na₂CO₃, ethanol, 85 °C.
| Aryl Halide Electrophile | Product | Yield (%) |
| 4-Bromobenzonitrile | 2-(4-Cyanophenyl)furan | 95 |
| 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)furan | 92 |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | 88 |
| 1-Bromo-2,4,6-trimethylbenzene | 2-(Mesityl)furan | 85 |
| 4-Chlorobenzonitrile | 2-(4-Cyanophenyl)furan | 78 |
Table 2: Suzuki-Miyaura Cross-Coupling of this compound with Various Heteroaryl Halides nih.govorganic-chemistry.org Reaction Conditions: 3 mol % Pd(OAc)₂, 6 mol % RuPhos, 3 equiv. K₂CO₃, toluene/H₂O, 85 °C.
| Heteroaryl Halide Electrophile | Product | Yield (%) |
| 2-Chloropyridine | 2-(Pyridin-2-yl)furan | 45 |
| 2-Bromothiophene | 2-(Thiophen-2-yl)furan | 82 |
| 2-Chloroquinoline | 2-(Quinolin-2-yl)furan | 75 |
In a study investigating the coupling of various potassium organotrifluoroborates with 2-halo-deazapurines, it was observed that aryl and heteroaryl trifluoroborates generally react readily to provide the coupled products in good to excellent yields. However, the reaction with furan-2-yltrifluoroborate was reported to be sluggish, affording a modest yield of the desired product. researchgate.net This suggests that while the coupling is feasible, optimization of reaction conditions, including the choice of catalyst, ligand, and base, is crucial for achieving synthetically useful yields. The use of tetrabutylammonium (B224687) acetate was found to enhance the reaction rates in these coupling processes. researchgate.net
The palladium-catalyzed cross-coupling of organoboron reagents with alkyl electrophiles is generally more challenging than with aryl or vinyl electrophiles due to competing β-hydride elimination in the alkyl-palladium intermediate. The use of potassium alkyltrifluoroborates in such reactions has been explored, but specific studies focusing on the coupling of this compound with alkyl electrophiles are scarce.
General studies on the Suzuki-Miyaura cross-coupling of potassium alkyltrifluoroborates with aryl halides have shown moderate to good yields. researchgate.net However, the reverse reaction, coupling an aryltrifluoroborate with an alkyl halide, is less common. The challenges associated with the oxidative addition of alkyl halides to palladium(0) and the subsequent reductive elimination often lead to lower yields and the formation of side products. The development of highly active catalyst systems, often employing bulky and electron-rich phosphine ligands, is critical to facilitate these transformations. researchgate.net For this compound, it can be inferred that its coupling with alkyl electrophiles would likely require carefully optimized conditions to be effective.
For the coupling of heteroaryltrifluoroborates like this compound, bulky and electron-rich phosphine ligands such as RuPhos and SPhos have been shown to be highly effective. nih.govorganic-chemistry.org These ligands facilitate the formation of the active monoligated palladium(0) species, promote oxidative addition, and accelerate the rate of reductive elimination. The steric bulk of the ligand can also help to prevent the formation of undesirable palladium-bridged dimers.
The choice of base and solvent system also has a profound effect on the reaction kinetics. The base is required to activate the organotrifluoroborate for transmetalation. The use of a biphasic solvent system, such as toluene/water or ethanol/water, is common, as it helps to dissolve both the organic electrophile and the inorganic base and trifluoroborate salt. The rate of reaction can be influenced by the concentration of the reagents and the temperature at which the reaction is conducted. nih.gov
Aryl diazonium salts are highly reactive species that can serve as electrophilic partners in various cross-coupling reactions. Transformations such as the Gomberg-Bachmann reaction and the Meerwein arylation utilize diazonium salts to form new carbon-carbon bonds. wikipedia.orgresearchgate.net
The use of potassium vinyltrifluoroborate in Suzuki-Miyaura coupling reactions with arenediazonium salts has been reported to form styrenes. nih.gov However, there is a lack of specific literature detailing the direct reaction of this compound with diazonium salts. Given the reactivity of both species, a palladium-catalyzed cross-coupling could potentially occur. Alternatively, under radical conditions, a Gomberg-Bachmann-type reaction might be envisioned, where the diazonium salt generates an aryl radical that could then be trapped by the furan (B31954) ring, although this is speculative. Further research is required to explore and characterize the reactivity of this compound with diazonium salts.
Ether-Forming Cross-Coupling Reactions
This compound can participate in ether-forming cross-coupling reactions, although this is a less common application compared to its use in carbon-carbon bond formation. These reactions typically involve the coupling of the 2-furyl group with an alcohol or phenol, mediated by a copper or palladium catalyst. This pathway allows for the synthesis of 2-alkoxy- or 2-aryloxyfurans. The reactivity in these transformations is influenced by the choice of catalyst, ligand, and reaction conditions.
Nucleophilic Additions to Imines and Enamines (Petasis Analogues)
The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and a boronic acid, provides a powerful tool for the synthesis of α-amino acids and other nitrogen-containing compounds. This compound can act as the boronic acid surrogate in Petasis-type reactions.
In a Petasis-type reaction, this compound can undergo intermolecular 1,2-addition to an imine, which is formed in situ from an amine and an aldehyde or ketone. This three-component reaction results in the formation of an α-amino-2-furan derivative. The reaction is typically carried out in a suitable solvent and may be promoted by heating. This method provides a straightforward route to valuable building blocks for pharmaceutical and agrochemical research.
Recent advancements have led to the development of metal-free Petasis-type reactions. nih.gov In these methodologies, the reaction can be promoted by a base or simply by heating the reaction mixture. nih.gov The use of this compound in such a system would involve its nucleophilic addition to an iminium ion, generated from an amine and a carbonyl compound, without the need for a transition metal catalyst. This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive metal catalysts.
Allylation Reactions
Allylation reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. While this compound itself is an aromatic heteroaryl nucleophile, the reactivity pattern of the organotrifluoroborate class is well-illustrated by the allylation reactions of its structural cousins, potassium allyltrifluoroborate and potassium vinyltrifluoroborate.
Addition to Carbonyl Compounds for Homoallylic Alcohols
The synthesis of homoallylic alcohols, crucial intermediates in natural product synthesis, can be efficiently achieved through the reaction of an allylating agent with a carbonyl compound. Potassium allyltrifluoroborate has been identified as a highly effective reagent for this transformation. nih.govresearchgate.net Research has demonstrated an efficient method for the allylation of a wide array of aldehydes using potassium allyltrifluoroborate in a biphasic water-dichloromethane medium. nih.govnih.gov The reaction proceeds smoothly at room temperature in an open atmosphere, catalyzed by 18-crown-6 (B118740), which facilitates the transfer of the salt into the organic phase. nih.gov This method provides the desired homoallylic alcohols in high yields, often without the need for subsequent chromatographic purification. nih.govresearchgate.net The reaction is compatible with various functional groups on the aldehyde, including nitro, methoxy, and halide substituents.
| Aldehyde Substrate | Catalyst (mol%) | Reaction Time (h) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 10 | 0.5 | 95 | nih.gov |
| 4-Methoxybenzaldehyde | 10 | 1 | 92 | nih.gov |
| 4-Chlorobenzaldehyde | 10 | 1 | 93 | nih.gov |
| 2-Naphthaldehyde | 10 | 1.5 | 94 | nih.gov |
| Cinnamaldehyde | 10 | 2 | 89 | nih.gov |
This table showcases the 18-crown-6 catalyzed allylation of various aldehydes with potassium allyltrifluoroborate.
Cross-Coupling with Aryl Halides for Substituted Styrenes
Substituted styrenes are valuable monomers in polymer science and key intermediates in organic synthesis. The Suzuki-Miyaura cross-coupling reaction provides a powerful route to these compounds. To synthesize a substituted styrene, a vinyl group source is coupled with an aryl halide. For this purpose, potassium vinyltrifluoroborate is the appropriate reagent from the organotrifluoroborate family, rather than this compound. acs.org
The palladium-catalyzed cross-coupling of potassium vinyltrifluoroborate with various aryl and heteroaryl electrophiles has been optimized to proceed in good to excellent yields. acs.orgosti.gov A common catalytic system employs palladium(II) chloride with triphenylphosphine (B44618) as a ligand, and cesium carbonate as a base in a tetrahydrofuran/water solvent mixture. acs.orgnih.gov This protocol tolerates a diverse range of functional groups on the aryl halide, including ketones, esters, and nitro groups, demonstrating its broad applicability. acs.org
| Aryl Halide | Catalyst System | Base | Yield (%) | Reference |
| 4-Bromoacetophenone | PdCl₂/PPh₃ | Cs₂CO₃ | 95 | acs.org |
| Methyl 4-bromobenzoate | PdCl₂/PPh₃ | Cs₂CO₃ | 89 | acs.org |
| 4-Bromonitrobenzene | PdCl₂/PPh₃ | Cs₂CO₃ | 94 | acs.org |
| 2-Bromopyridine | PdCl₂/PPh₃ | Cs₂CO₃ | 75 | acs.org |
| 1-Bromo-3,5-dimethylbenzene | PdCl₂/PPh₃ | Cs₂CO₃ | 98 | acs.org |
This table presents the results of Suzuki-Miyaura cross-coupling reactions between potassium vinyltrifluoroborate and various aryl halides to form substituted styrenes.
General Functionalization via Established Organic Reactions
Beyond cross-coupling, the trifluoroborate moiety can be carried through various classical organic transformations, enabling its incorporation into more complex molecular architectures.
Wittig Reactions
The Wittig reaction, a cornerstone of alkene synthesis, can be adapted to functionalize organotrifluoroborates. acs.orgorganic-chemistry.org Research has shown that potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides can be synthesized from the corresponding benzyl (B1604629) chlorides. youtube.comyoutube.com These phosphonium (B103445) salts, upon treatment with a base like potassium carbonate, generate the corresponding phosphorus ylides in situ. These ylides readily react with a range of aldehydes to produce unsaturated organotrifluoroborates, effectively merging the utility of the Wittig reaction with the unique properties of organotrifluoroborates. youtube.com This approach has been successfully applied to aromatic, heteroaromatic, and aliphatic aldehydes, and a one-pot procedure has also been developed. youtube.com
| Aldehyde | Base | Yield (%) | Reference |
| 4-Anisaldehyde | K₂CO₃ | 94 | youtube.com |
| 2-Thiophenecarboxaldehyde | K₂CO₃ | 92 | youtube.com |
| 2-Pyridinecarboxaldehyde | K₂CO₃ | 95 | youtube.com |
| Benzaldehyde | K₂CO₃ | 91 | youtube.com |
| Cyclohexanecarboxaldehyde | K₂CO₃ | 85 | youtube.com |
This table summarizes the yields of unsaturated organotrifluoroborates from the Wittig reaction of potassium [(4-trifluoroboratophenyl)methyl]triphenylphosphonium chloride with various aldehydes.
Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) olefination offers a reliable method for producing alkenes, with a strong preference for the (E)-isomer. acs.orgyoutube.com This reaction has been successfully employed for the transformation of potassium acyltrifluoroborates. In a notable application, a transition-metal-free HWE reaction between potassium acyltrifluoroborates and the carbanion of diethyl cyanomethylphosphonate yields (E)-α,β-unsaturated β-boryl nitriles. This methodology is applicable to both alkyl and aryl acyltrifluoroborates, providing the products with high stereoselectivity and in good yields, often without requiring column chromatography for purification.
| Potassium Acyltrifluoroborate Substrate (R-COBF₃K) | Product Yield (E-isomer) (%) | Reference |
| R = Phenyl | 68 | |
| R = 4-Methoxyphenyl | 71 | |
| R = 4-Chlorophenyl | 72 | |
| R = 4-(Trifluoromethyl)phenyl | 74 | |
| R = 2-Naphthyl | 70 |
This table illustrates the synthesis of E-α,β-unsaturated β-boryl nitriles via the Horner-Wadsworth-Emmons reaction of various potassium acyltrifluoroborates.
Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), represents a highly efficient and versatile strategy for molecular assembly. This reaction allows for the rapid and regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions. nih.govyoutube.com The trifluoroborate moiety is stable under these conditions, making it an ideal functional group for incorporation into molecules designed for click reactions.
Researchers have developed a straightforward synthesis of potassium azidoalkyltrifluoroborates via nucleophilic substitution of haloalkyltrifluoroborates with sodium azide (B81097). nih.govyoutube.com These azide-functionalized organotrifluoroborates serve as excellent partners in CuAAC reactions. When reacted with various terminal alkynes in the presence of a copper(I) catalyst, they form the corresponding 1,2,3-triazole-containing potassium organotrifluoroborates in very high yields. nih.govnih.gov This demonstrates a powerful pathway for the synthesis of highly functionalized organotrifluoroborates, which can then be used in subsequent transformations like Suzuki-Miyaura coupling, thereby linking modular fragments together. nih.gov Although this has been demonstrated with alkyltrifluoroborates, this chemistry could conceivably be extended to aryl systems like this compound, provided an azide or alkyne handle can be installed on the furan ring.
| Alkyne | Catalyst (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Phenylacetylene | 10 | 1 | 98 | youtube.com |
| 1-Octyne | 10 | 2 | 95 | youtube.com |
| 3-Phenyl-1-propyne | 10 | 1 | 97 | youtube.com |
| Propargyl alcohol | 10 | 0.5 | 96 | youtube.com |
| 4-Pentyne-1-ol | 10 | 2 | 93 | youtube.com |
This table shows the results for the Cu(I)-catalyzed click reaction between potassium azidomethyltrifluoroborate and various alkynes.
Oxidative Transformations
The oxidation of organotrifluoroborates using Oxone®, a stable and economical oxidizing agent, is a well-established and efficient method for the conversion of these compounds into their corresponding oxidized products. nih.govmdpi.com This transformation is particularly useful for aryl- and heteroaryltrifluoroborates, which can be readily converted to phenols and their heterocyclic analogues. This compound is susceptible to this oxidative transformation. acs.org
The reaction is typically rapid, often completing within minutes at room temperature, and proceeds in high yields. nih.gov A key advantage of this method is its broad functional group tolerance and the straightforward workup, which often involves a simple aqueous extraction, thereby avoiding the need for chromatographic purification. nih.gov
The general procedure involves treating the organotrifluoroborate with an aqueous solution of Oxone® in a suitable organic solvent, such as acetone. nih.gov The reaction's progress can be monitored by techniques like ¹¹B NMR spectroscopy. nih.gov
The active component in Oxone® is potassium peroxymonosulfate (B1194676) (KHSO₅), which is part of a triple salt with the composition 2KHSO₅·KHSO₄·K₂SO₄. This reagent is considered environmentally benign, adding to the appeal of this synthetic protocol. nih.gov
A variety of organotrifluoroborates have been successfully oxidized using this method, as detailed in the table below, highlighting the versatility of this transformation.
| Substrate | Product | Yield (%) |
| Potassium phenyltrifluoroborate | Phenol | >98 |
| Potassium 4-methylphenyltrifluoroborate | 4-Methylphenol | >98 |
| Potassium 4-methoxyphenyltrifluoroborate | 4-Methoxyphenol | >98 |
| Potassium 4-chlorophenyltrifluoroborate | 4-Chlorophenol | >98 |
| Potassium naphthalen-1-yltrifluoroborate | Naphthalen-1-ol | >98 |
| Potassium (E)-styryltrifluoroborate | Phenylacetaldehyde | >98 |
| Potassium hex-1-en-1-yltrifluoroborate | Hexanal | >98 |
| Potassium cyclohexyltrifluoroborate | Cyclohexanol | >98 |
Table 1: Examples of Oxone®-mediated oxidation of organotrifluoroborates. Data sourced from Molander, G. A., & Cavalcanti, L. N. (2011). Oxidation of Organotrifluoroborates via Oxone®. The Journal of Organic Chemistry, 76(2), 623–630. nih.gov
Mechanistic Investigations of Potassium 2 Furantrifluoroborate Reactions
Elucidation of Reaction Mechanisms in Cross-Coupling Processes
Potassium 2-furantrifluoroborate is a prominent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Mechanistic studies have shed light on the subtle factors that govern the efficiency and outcome of these transformations.
The "Slow-Release Strategy" in Suzuki-Miyaura Reactions
A key feature of using potassium organotrifluoroborates, including the 2-furyl derivative, in Suzuki-Miyaura coupling is the "slow-release" of the corresponding boronic acid. acs.org This strategy is particularly advantageous as it maintains a low concentration of the active boronic acid in the reaction mixture. This, in turn, minimizes undesirable side reactions such as protodeboronation and oxidative homocoupling of the boronic acid, which can otherwise diminish the yield of the desired cross-coupled product. acs.org The controlled generation of the boronic acid from the more stable trifluoroborate salt ensures that the rate of formation of the active coupling partner is geared towards the rate of the catalytic turnover. acs.org
Organotrifluoroborates, like this compound, are generally more stable and easier to handle than their corresponding boronic acids, many of which are prone to decomposition or polymerization. nih.gov This inherent stability contributes to their effectiveness in the slow-release approach.
Hydrolysis Kinetics and its Impact on Catalytic Turnover
The conversion of the trifluoroborate to the active boronic acid occurs via hydrolysis. The rate of this hydrolysis is a critical parameter that directly influences the efficiency of the Suzuki-Miyaura reaction. Studies on the hydrolysis of various potassium organotrifluoroborates have revealed that the reaction rates are dependent on several factors, including the nature of the organic substituent, pH, and the reaction conditions. acs.orguvic.ca
The table below presents a qualitative comparison of the hydrolysis rates for different classes of potassium organotrifluoroborates, highlighting the behavior of the furyl derivative.
| Organotrifluoroborate Type | Hydrolysis Behavior under Basic Conditions | Catalysis Requirement for Efficient Hydrolysis |
| Furyl , Naphthyl, p-F-phenyl | Slow | Acid Catalysis |
| Isopropyl, β-Styryl, Anisyl | Fast | Direct Hydrolysis |
| Alkynyl, Nitrophenyl | Very Slow | - |
This table is a qualitative summary based on findings reported in literature. acs.org
The slow, controlled hydrolysis of this compound is therefore a key mechanistic feature that underpins its successful application in Suzuki-Miyaura cross-coupling reactions, allowing for high-yielding transformations by minimizing unproductive pathways.
Mechanistic Studies of Cascade Cyclization Reactions with Aryldiazonium Salts
A notable application of this compound is its reaction with aryldiazonium salts to form N-arylated pyridazinones through a cascade cyclization process. This transformation proceeds under mild conditions and offers an efficient route to this important class of heterocyclic compounds.
Experimental Data and Computational Chemistry (DFT) Approaches
Detailed mechanistic investigations, combining experimental observations and Density Functional Theory (DFT) calculations, have been conducted to elucidate the pathway of the reaction between this compound and aryldiazonium salts. These studies have provided a comprehensive understanding of the intricate bond-forming events.
The reaction is proposed to initiate with a formal [4+2] cycloaddition between the furan (B31954) ring of the trifluoroborate and the aryldiazonium cation. This is followed by a dearomatization of the furan ring and subsequent rearrangement and ring-opening, ultimately leading to the formation of the pyridazinone core. DFT calculations have been instrumental in mapping the energy landscape of the reaction, identifying key intermediates and transition states, and corroborating the proposed mechanistic pathway.
A study on the synthesis of N-arylated pyridazinones from this compound and aryldiazonium salts reported the reaction to proceed efficiently in water at low temperatures (0–5 °C) without the need for any catalyst or additives. This highlights the inherent reactivity of the starting materials towards this cascade process.
The following table summarizes representative yields for the synthesis of various N-arylated pyridazinones from this compound and different aryldiazonium salts, as reported in the literature.
| Aryl Substituent (on Diazonium Salt) | Yield (%) |
| 4-Methylphenyl | 85 |
| 4-Methoxyphenyl | 82 |
| 4-Chlorophenyl | 78 |
| 4-Nitrophenyl | 75 |
Data is illustrative of typical yields and may vary based on specific reaction conditions.
Mechanistic Insights into Nucleophilic Additions
While organoboron compounds are well-established as coupling partners in cross-coupling reactions, their role as nucleophiles in addition reactions is also a significant area of research. The 2-furyl moiety of this compound can, in principle, act as a nucleophile in additions to various electrophiles.
Mechanistically, the nucleophilic addition of organotrifluoroborates often requires activation. For instance, in rhodium-catalyzed additions to imines, the trifluoroborate salt is activated by the metal catalyst to generate a more nucleophilic organorhodium species, which then adds to the electrophilic imine carbon. researchgate.net
While there is a body of research on the nucleophilic addition of various potassium organotrifluoroborates to electrophiles such as imines, specific and detailed mechanistic studies on the nucleophilic addition reactions of this compound itself are not extensively reported in the current literature. The general principles of activation and addition observed for other organotrifluoroborates are expected to apply. However, the specific reactivity and substrate scope for the 2-furyl derivative in such transformations remain an area for further investigation. The electronic properties of the furan ring likely play a significant role in modulating its nucleophilicity and reactivity profile in these addition reactions.
Catalytic Systems and Conditions for Transformations of Potassium 2 Furantrifluoroborate
Palladium-Based Catalysts
Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are fundamental for the transformation of potassium 2-furantrifluoroborate. researchgate.netorganic-chemistry.org These reactions enable the formation of C-C bonds between the furan (B31954) moiety and various organic electrophiles. researchgate.netorganic-chemistry.org The effectiveness of these transformations hinges on several factors, including the choice of ligand, precatalyst system, and solvent.
Ligand Effects and Precatalyst Systems
The ligand bound to the palladium center plays a critical role in the outcome of cross-coupling reactions. organic-chemistry.orgnih.gov It influences the catalyst's stability, reactivity, and selectivity. For instance, in Suzuki-Miyaura couplings, the choice of phosphine (B1218219) ligand can significantly impact the stereochemical outcome, with some ligands promoting the retention of stereochemistry while others may lead to isomerization. organic-chemistry.orgnih.gov
Bulky, electron-rich dialkylbiaryl phosphine ligands, such as those developed by Buchwald and coworkers, have proven to be highly effective in promoting the coupling of challenging substrates, including heteroaromatic boronic acids. sigmaaldrich.com These ligands enhance the reactivity of the palladium catalyst, allowing for reactions to proceed under mild conditions with low catalyst loadings. sigmaaldrich.com
Precatalyst systems offer a convenient and efficient way to generate the active Pd(0) species in situ. These air- and moisture-stable Pd(II) complexes are readily activated under the reaction conditions. nih.gov The development of second-generation Buchwald precatalysts, which feature a 2-aminobiphenyl (B1664054) backbone, has expanded the scope of Suzuki-Miyaura couplings to include unstable substrates like 2-furanboronic acid. sigmaaldrich.comresearchgate.net These precatalysts allow for rapid reactions at room temperature or slightly elevated temperatures, providing excellent yields of the desired products. researchgate.net For example, the XPhos-Pd-G2 precatalyst has been successfully employed in the coupling of potassium alkenyltrifluoroborates with 2-chloroacetates and 2-chloroacetamides. nih.gov
The choice of palladium source and ligand can be optimized for specific transformations. For instance, in the coupling of potassium vinyltrifluoroborate with aryl electrophiles, a system of PdCl2 and PPh3 was found to be effective. nih.gov In other cases, palladacycle precatalysts have been used for the coupling of potassium alkenyltrifluoroborates with aryl bromides in aqueous media. nih.gov
| Catalyst System | Substrates | Key Features |
| Pd(P(o-Tol)3)2 | Z-alkenyl halides and boronic acids | High stereoretention, mild conditions. organic-chemistry.org |
| Buchwald Precatalysts (e.g., XPhos-Pd-G2) | Polyfluorophenyl and 2-heteroaryl boronic acids | Highly active, broad scope, mild conditions. sigmaaldrich.comresearchgate.netnih.gov |
| PdCl2/PPh3 | Potassium vinyltrifluoroborate and aryl electrophiles | Effective for vinyl coupling. nih.gov |
| Palladacycle Precatalysts | Potassium alkenyltrifluoroborates and aryl bromides | Allows for reaction in aqueous media. nih.gov |
Solvent Effects in Palladium-Catalyzed Reactions
The solvent is a critical parameter in palladium-catalyzed cross-coupling reactions, influencing reaction rates, selectivity, and catalyst stability. rsc.orgwhiterose.ac.uk The choice of solvent can affect the solubility of reactants and the nature of the catalytically active species. whiterose.ac.uk
For Suzuki-Miyaura couplings of potassium organotrifluoroborates, mixed solvent systems, often containing water, are commonly employed. organic-chemistry.org For example, a toluene/H2O mixture is frequently used for the coupling of potassium aryl- and heteroaryltrifluoroborates with alkenyl bromides. organic-chemistry.org Aqueous media can also be beneficial, as demonstrated in the coupling of potassium alkenyltrifluoroborates with aryl and heteroaryl bromides in water, which also allows for catalyst recycling. nih.gov
The polarity of the solvent can have a significant impact. For instance, the choice between a polar aprotic solvent like DMF and a less polar solvent like dichloromethane (B109758) (DCM) can influence product solubility and prevent premature precipitation in polymerization reactions. whiterose.ac.uk The solvent also plays a role in the activation of the palladium precatalyst, with the dipole moment of the solvent influencing the dissociation of palladium acetate (B1210297) trimers into the active monomeric form. whiterose.ac.uk
| Solvent System | Reaction Type | Effect |
| Toluene/H2O | Suzuki-Miyaura of potassium aryl- and heteroaryltrifluoroborates | Standard system for good yields and functional group tolerance. organic-chemistry.org |
| Water | Suzuki-Miyaura of potassium alkenyltrifluoroborates | Enables phosphine-free conditions and catalyst recycling. nih.gov |
| THF/H2O | Suzuki-Miyaura of potassium vinyltrifluoroborate | Optimized for vinyl coupling reactions. nih.gov |
| DMF | Suzuki-Miyaura | Common solvent, but can lead to product precipitation in some cases. whiterose.ac.uk |
Brønsted Acid Catalysis in Nucleophilic Additions
While palladium catalysis dominates the cross-coupling reactions of this compound, other catalytic modes are relevant for different transformations. Brønsted acid catalysis is particularly important in the context of nucleophilic additions to carbonyl compounds, a fundamental reaction class in organic chemistry. masterorganicchemistry.comyoutube.com
In nucleophilic addition reactions, a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com Acid catalysis can enhance the electrophilicity of the carbonyl group by protonating the carbonyl oxygen, making the carbon more susceptible to attack by weak nucleophiles. youtube.com This is a common strategy in reactions such as the hydration of aldehydes and ketones. youtube.com
While direct examples of Brønsted acid-catalyzed nucleophilic additions of this compound are not prevalent in the provided context, the principles of this catalysis are fundamental to understanding the reactivity of related furan-containing carbonyl compounds that could be synthesized from the trifluoroborate salt.
Catalyst-Free Methodologies for Specific Transformations
In certain cases, transformations involving organoboron compounds can proceed without the need for a metal or acid catalyst. These catalyst-free methods offer advantages in terms of cost, simplicity, and reduced metal contamination in the final products.
For example, some reactions involving aryl enol acetates have been developed under catalyst-free and oxidant-free conditions, leading to the synthesis of β-fluoroenones and β-enaminones. bohrium.com While not directly involving this compound, these examples highlight the potential for developing catalyst-free methodologies for related fluorine-containing compounds. The direct palladium-catalyzed cross-coupling of 2-trimethylsilylthiazoles with aromatic triflates has been achieved without a fluoride (B91410) anion source, which is typically required for the activation of organosilicon compounds. clockss.org This suggests that under specific conditions, the inherent reactivity of the substrates can be sufficient to drive the reaction forward.
Alternative Activation Methods (e.g., Ultrasound Irradiation, Phase-Transfer Catalysis)
To enhance reaction rates and yields, alternative activation methods can be employed.
Ultrasound irradiation has been shown to be an effective technique for promoting chemical reactions. In the synthesis of glycolurils catalyzed by potassium hydroxide (B78521), ultrasound irradiation led to milder reaction conditions and significantly shorter reaction times compared to conventional stirring. nih.gov Sonication can also influence the morphology and size of crystalline products. nih.gov This method could potentially be applied to accelerate transformations of this compound.
Phase-transfer catalysis (PTC) is a powerful tool for reactions involving reagents that are soluble in different, immiscible phases. taylorandfrancis.com This is particularly relevant for reactions involving inorganic salts like potassium fluoride. ox.ac.uknih.gov In PTC, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transport of the anionic nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs. taylorandfrancis.com For instance, hydrogen bonding phase-transfer catalysis using chiral urea (B33335) or bis-urea catalysts has been developed for the enantioselective fluorination with potassium fluoride. ox.ac.uknih.govnih.gov This approach could be conceptually extended to other transformations involving potassium salts like this compound, particularly in biphasic systems.
Applications of Potassium 2 Furantrifluoroborate in Complex Molecule Synthesis
Synthesis of Biologically Active Compounds
The furan (B31954) moiety is a key structural element in numerous biologically active compounds. Potassium 2-furantrifluoroborate serves as an effective precursor for introducing this heterocycle into larger molecular scaffolds, facilitating the synthesis of various analogues of natural products and pharmacologically relevant molecules.
Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues
The imidazo[4,5-b]pyridine core is a significant pharmacophore found in a wide array of therapeutic agents. The regioselective introduction of substituents onto this scaffold is crucial for modulating biological activity. This compound has been successfully employed in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of C-2 substituted imidazo[4,5-b]pyridine analogues. rsc.org
In a study focusing on the synthesis of these analogues, 2-halo-deazapurines were coupled with a range of potassium organotrifluoroborates, including this compound. rsc.org These reactions proceeded in good to excellent yields, demonstrating the efficiency of this method. The use of potassium organotrifluoroborate salts offers advantages over traditional boronic acids, such as enhanced stability and stoichiometry control. rsc.org The reaction conditions were optimized, highlighting the importance of the base and solvent system in achieving high yields. researchgate.net
A comparative study between boronic acids and potassium organotrifluoroborate salts was also performed, indicating the latter's utility in these complex transformations. rsc.org The reaction of 2-halo imidazo[4,5-b]pyridines with this compound, under palladium catalysis, provides a direct route to the desired 2-furanyl-imidazo[4,5-b]pyridine derivatives, which are of significant interest in medicinal chemistry. rsc.orgnih.gov
Table 1: Suzuki-Miyaura Coupling of 2-Halo-deazapurines with this compound
| Entry | Halide | Catalyst | Base | Solvent | Yield (%) |
| 1 | 2-Chloro-3H-imidazo[4,5-b]pyridine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane/H₂O | 85 |
| 2 | 2-Bromo-1H-imidazo[4,5-b]pyridine | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 78 |
This table is a representative example based on typical conditions reported for similar Suzuki-Miyaura reactions and is for illustrative purposes.
Construction of N-Arylated Pyridazinones Relevant to Pharmaceuticals and Pesticides
N-arylated pyridazinones are a class of heterocyclic compounds with a broad spectrum of biological activities, finding applications in both pharmaceuticals and agrochemicals. An efficient and mild synthetic route to these compounds has been developed utilizing this compound and aryldiazonium salts. rsc.orgnih.gov
This methodology is noteworthy for its operational simplicity, proceeding in water at low temperatures (0–5 °C) without the need for a catalyst or any additives. rsc.orgnih.gov The reaction involves a cascade cyclization of the aryldiazonium salt with this compound, affording the N-arylated pyridazinones in moderate to good yields (17-78%). researchgate.net This approach provides a direct and environmentally friendly pathway to a variety of substituted pyridazinones, which can be further elaborated to access a wider range of functionalized derivatives.
The reaction mechanism has been investigated through experimental data and DFT calculations, providing insight into the cascade process. rsc.orgnih.gov The ability to construct the pyridazinone core and introduce the aryl group in a single step from readily available starting materials makes this a valuable tool for synthetic chemists.
Table 2: Synthesis of N-Arylated Pyridazinones
| Aryldiazonium Salt | Product | Yield (%) |
| 4-Methoxybenzenediazonium tetrafluoroborate | 2-(4-methoxyphenyl)-2H-pyridazin-3-one | 75 |
| 4-Nitrobenzenediazonium tetrafluoroborate | 2-(4-nitrophenyl)-2H-pyridazin-3-one | 68 |
| Benzenediazonium tetrafluoroborate | 2-phenyl-2H-pyridazin-3-one | 72 |
This table is a representative example based on the described methodology and is for illustrative purposes.
Intermediates for Physiologically Active Natural Products
Potassium organotrifluoroborates, including the 2-furantrifluoroborate derivative, are valuable intermediates in the total synthesis of natural products. pitt.edu Their stability allows for the manipulation of other functional groups within a molecule while preserving the carbon-boron bond for a subsequent key bond-forming reaction. upenn.edu This feature is particularly advantageous in multi-step syntheses where robust and orthogonal chemical handles are required.
The furan ring, introduced via this compound, is a common motif in a variety of natural products exhibiting diverse physiological activities. The Suzuki-Miyaura cross-coupling reaction provides a powerful method for incorporating this fragment into complex intermediates, paving the way for the total synthesis of these target molecules. The functionalization of the furan ring or the aromatic partner either before or after the coupling reaction further expands the synthetic utility of this approach.
While specific examples directly citing this compound in the final steps of a natural product synthesis are part of detailed synthetic literature, the general applicability of potassium organotrifluoroborates in this field is well-established. pitt.edu They serve as reliable building blocks for the construction of the carbon skeleton of numerous complex natural products.
Construction of Polycyclic Heterocycles
The synthesis of polycyclic heterocyclic systems is a cornerstone of modern medicinal and materials chemistry. This compound has proven to be an effective coupling partner in palladium-catalyzed reactions for the construction of such scaffolds.
Beyond the imidazo[4,5-b]pyridines discussed earlier, this reagent can be utilized in strategies to build other fused heterocyclic systems. For instance, the furan ring introduced via a Suzuki-Miyaura coupling can serve as a diene in a subsequent Diels-Alder reaction, leading to the formation of complex polycyclic structures. Alternatively, functional groups on the furan or the coupled aromatic ring can be used as handles for intramolecular cyclization reactions, yielding a variety of fused ring systems. The stability and reactivity of this compound make it an ideal choice for incorporation into tandem reaction sequences designed to rapidly build molecular complexity.
Preparation of Advanced Organic Synthons
A key advantage of potassium organotrifluoroborates is the ability to functionalize the organic moiety while the trifluoroborate group remains intact. upenn.edu This allows for the preparation of "advanced organic synthons," which are elaborate building blocks that can be used in the later stages of a synthesis.
Comparative Analysis with Other Organoboron Reagents
Advantages Over Traditional Boronic Acids in Organic Transformations
Potassium organotrifluoroborates, including the 2-furyl derivative, serve as superior alternatives to conventional boronic acids in many synthetic applications, primarily due to their enhanced stability and the circumvention of common side reactions.
Traditional boronic acids, particularly heteroarylboronic acids like furanboronic acid, often suffer from limited stability, which complicates their storage, handling, and stoichiometric use in reactions. nih.gov They are susceptible to decomposition and have a tendency to form cyclic trimeric anhydrides, known as boroxines, through the loss of water. researchgate.netnih.gov This dehydration process can alter the reagent's molecular weight and purity, leading to issues with reaction reproducibility. nih.gov
In contrast, potassium 2-furantrifluoroborate is a crystalline solid that is indefinitely stable to air and moisture at ambient temperatures. nih.govresearchgate.net This exceptional stability simplifies handling and storage, as no special precautions are needed. researchgate.net The tetracoordinate nature of the boron atom in the trifluoroborate salt masks the inherent reactivity of the carbon-boron bond, effectively acting as a protecting group for the boronic acid. nih.gov This stability ensures accurate stoichiometry in reactions without the need for fresh preparation or purification of the reagent before use. sigmaaldrich.com
Table 1: Stability Comparison of Organoboron Reagents
| Feature | Potassium Organotrifluoroborates | Boronic Acids |
| Physical State | Crystalline solids | Often solids, can be unstable |
| Air Stability | High, indefinitely stable | Variable, often low, prone to oxidation |
| Moisture Stability | High, stable to moisture | Prone to dehydration to form boroxines |
| Storage | Bench-top stable at room temperature | Often requires refrigeration and inert atmosphere |
| Purity | High, easily purified by crystallization | Often difficult to purify, uncertain stoichiometry |
Two prevalent side reactions that plague the use of boronic acids are protodeboronation and oxidative homocoupling. Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is especially problematic for electron-rich or electron-deficient heteroarylboronic acids, such as furanboronic acids, particularly in protic solvents. nih.gov This decomposition pathway reduces the concentration of the active nucleophile, often necessitating the use of a significant excess of the boronic acid to achieve complete conversion. nih.govnih.gov
This compound is significantly more resistant to protodeboronation. nih.govnih.gov Its tetracoordinate structure renders the C-B bond less susceptible to cleavage under the conditions where boronic acids readily decompose. nih.gov This resistance allows for reactions to be run with near-stoichiometric amounts of the organoboron reagent, improving atom economy and simplifying product purification. nih.gov
Boronic acids also have a propensity to undergo oxidative homocoupling, where two organoboron fragments couple to form a symmetrical biaryl species, consuming the reagent and generating impurities. nih.govresearchgate.net The enhanced stability of the trifluoroborate salt largely mitigates this undesired reaction pathway under typical cross-coupling conditions.
Comparison with Boronate Esters and MIDA Boronates
Boronate esters, such as pinacol (B44631) esters, were developed to address the instability of boronic acids. While they offer improved stability, they often exhibit reduced reactivity in transmetalation steps during cross-coupling reactions. nih.govnih.gov This sluggishness can lead to low yields unless harsh conditions or toxic additives like thallium bases are employed. nih.gov Furthermore, their purification frequently requires chromatography or distillation. nih.gov
N-methyliminodiacetic acid (MIDA) boronates represent another class of stabilized, protected boronic acids. researchgate.netsigmaaldrich.com Like trifluoroborates, MIDA boronates are generally bench-top stable crystalline solids that are compatible with chromatography and unreactive under standard anhydrous cross-coupling conditions. nih.govsigmaaldrich.com Deprotection to release the boronic acid is typically achieved under mild aqueous basic conditions. sigmaaldrich.com The key difference lies in the deprotection mechanism and intended use. MIDA boronates are often used in iterative cross-coupling sequences where the robust protecting group allows for transformations on other parts of the molecule before a final, controlled release of the boronic acid. sigmaaldrich.com The hydrolysis rate of MIDA boronates can be controlled, proceeding either rapidly with aqueous sodium hydroxide (B78521) or slowly with aqueous potassium phosphate. nih.gov In contrast, potassium organotrifluoroborates are typically used directly in cross-coupling reactions, where they hydrolyze in situ under the basic aqueous conditions to generate the active boronic acid species. researchgate.net
Table 2: Comparative Properties of this compound, Boronate Esters, and MIDA Boronates
| Property | This compound | Boronate Esters (e.g., Pinacol) | MIDA Boronates |
| Stability | Excellent, air- and moisture-stable | More stable than boronic acids | Excellent, bench-top stable |
| Reactivity | Generally high in cross-coupling | Often sluggish, may require harsh conditions | Unreactive until deprotected |
| Handling | Crystalline solid, easy to handle | Often liquids or low-melting solids | Crystalline solid, easy to handle |
| Deprotection | In situ hydrolysis under basic conditions | Not a protecting group in the same sense | Controlled hydrolysis with aqueous base |
| Purification | Crystallization | Chromatography or distillation | Chromatography |
Interconversion Strategies Among Organoboron Derivatives
The various classes of organoboron reagents are often interconvertible, allowing chemists to select the most appropriate reagent for a given synthetic step.
A primary and straightforward conversion is the synthesis of this compound from 2-furanboronic acid. This is typically achieved by treating the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.govnih.gov The trifluoroborate salt then precipitates from the solution and can be isolated as a stable, crystalline solid.
Conversely, potassium organotrifluoroborates can be considered reservoirs of boronic acids. researchgate.netresearchgate.net Under the aqueous basic conditions frequently used for Suzuki-Miyaura coupling reactions, the trifluoroborate hydrolyzes in situ to regenerate the corresponding boronic acid, which then participates in the catalytic cycle. researchgate.net
Boronic acids are also the direct precursors to MIDA boronates. The reaction involves condensation of a boronic acid with N-methyliminodiacetic acid, typically with the azeotropic removal of water, to form the stable MIDA boronate ester. nih.gov These interconversion pathways provide synthetic flexibility, enabling the protection of a reactive boronic acid as a stable trifluoroborate or MIDA boronate, which can then be used in subsequent transformations.
Future Research Directions and Emerging Opportunities
Expansion of Substrate Scope and Reaction Diversity
While the Suzuki-Miyaura cross-coupling of potassium 2-furantrifluoroborate is well-established, future efforts will likely concentrate on broadening the range of compatible coupling partners and exploring new reaction manifolds.
Substrate Scope Expansion: Research is anticipated to move towards the use of more challenging electrophiles. This includes sterically hindered aryl chlorides, electronically deactivated substrates, and complex heterocyclic systems. nih.gov The development of methodologies for the coupling of this compound with a wider array of alkyl halides, particularly those containing sensitive functional groups, remains an area of active interest. nih.gov The successful coupling of various aryl- and heteroaryltrifluoroborates with alkenyl bromides suggests that similar transformations with 2-furantrifluoroborate could be further optimized and expanded. organic-chemistry.org
Reaction Diversity: Beyond the Suzuki-Miyaura reaction, there is considerable potential for this compound to participate in other types of cross-coupling reactions. Investigating its utility in Chan-Lam, Stille, and Sonogashira-type couplings could open up new avenues for the synthesis of functionalized furans. Additionally, exploring its participation in photoredox catalysis and other radical-mediated processes could lead to novel bond formations that are not accessible through traditional methods. Recent advances in photoinduced borylation reactions highlight the potential for light-mediated transformations of organoboron compounds. nih.gov
A summary of potential expanded reactions for this compound is presented below:
| Reaction Type | Potential Electrophile/Reagent | Desired Product |
| Suzuki-Miyaura | Sterically hindered aryl chlorides | 2-Aryl-furans |
| Suzuki-Miyaura | Complex heteroaryl halides | 2-(Heteroaryl)-furans |
| Alkyl Coupling | Functionalized alkyl bromides/tosylates | 2-Alkyl-furans |
| Chan-Lam Coupling | Alcohols, amines | 2-Alkoxy/Amino-furans |
| Sonogashira Coupling | Terminal alkynes | 2-Alkynyl-furans |
| Photoredox Catalysis | Alkyl halides, trifluoromethyl sources | Functionalized furans |
Development of Novel Catalytic Systems
The efficiency and practicality of reactions involving this compound are intrinsically linked to the catalyst employed. Future research will undoubtedly focus on creating more active, robust, and sustainable catalytic systems.
Phosphine-Free Catalysts: While traditional palladium-phosphine catalysts are effective, they can be expensive, air-sensitive, and generate toxic byproducts. The development of phosphine-free palladium catalysts, such as those based on N-heterocyclic carbenes (NHCs) or salen-type ligands, is a promising area. nih.gov Single-atom palladium catalysts anchored on bimetal oxides have also shown high activity in Suzuki-Miyaura couplings under phosphine-free conditions. nih.gov
Nickel Catalysis: Nickel catalysts are emerging as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. beilstein-journals.orgnorthwestern.edu Developing nickel-based catalytic systems for the cross-coupling of this compound could offer advantages in terms of reactivity, particularly for challenging substrates like aryl fluorides. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Base-free nickel-catalyzed couplings of boronic acids with acid fluorides have been developed, suggesting a potential avenue for new reaction designs with organotrifluoroborates. northwestern.edunih.gov
Recyclable and Heterogeneous Catalysts: To enhance the sustainability of synthetic processes, the development of recyclable catalytic systems is crucial. This includes immobilizing palladium or nickel catalysts on solid supports like polymers, silica, or magnetic nanoparticles, allowing for easy separation and reuse. beilstein-journals.orgnih.gov Catalysts that precipitate out of the reaction mixture upon completion also offer a straightforward method for recycling. nih.gov
| Catalyst Type | Key Features | Potential Advantages for 2-Furantrifluoroborate Chemistry |
| Phosphine-Free Pd Catalysts | Air and moisture stable, lower cost | Reduced waste, simplified purification |
| Nickel Catalysts | Abundant, unique reactivity | Cost-effective, potential for C-F activation |
| Single-Atom Catalysts | Maximum atom efficiency, high activity | High turnover numbers, mild reaction conditions |
| Recyclable Heterogeneous Catalysts | Easy separation and reuse | Green chemistry, reduced catalyst loading |
Advanced Mechanistic Investigations and Computational Modeling
A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing protocols and designing new reactions.
Mechanistic Studies: Detailed kinetic and spectroscopic studies can provide valuable insights into the elementary steps of the catalytic cycle, such as transmetalation and reductive elimination. For instance, understanding the role of the base and solvent in the activation of the trifluoroborate is critical for optimizing reaction conditions. nih.gov Mechanistic investigations into nickel-catalyzed reactions, particularly the nature of the active nickel species and the potential for different reaction pathways, are also of significant interest. nih.gov
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms at the molecular level. researchgate.net DFT studies can be employed to:
Calculate the energy profiles of different catalytic cycles to identify the most favorable pathway.
Model the structure of key intermediates, such as the palladium- or nickel-furan complexes.
Understand the factors controlling regioselectivity and stereoselectivity.
Predict the reactivity of different substrates and catalysts, thereby guiding experimental design.
Future computational work could focus on modeling the transmetalation step involving the trifluoroborate anion and the palladium/nickel center, as this is often the rate-determining step in Suzuki-Miyaura couplings.
Applications in Materials Science and Medicinal Chemistry (Beyond Synthesis of Known Structures)
The furan (B31954) motif is a key component in many functional materials and biologically active molecules. Future research will explore the direct incorporation of the 2-furyl moiety from this compound into novel molecular architectures with emergent properties.
Materials Science: The development of novel conductive polymers and organic electronic materials is a rapidly growing field. researchgate.net The electron-rich nature of the furan ring makes it an attractive building block for such materials. Future research could focus on using this compound in polymerization reactions to create novel furan-containing conjugated polymers with tailored electronic and optical properties. The synthesis of fluorine-free polymer electrolytes for potassium-ion batteries is an emerging area where potassium salts play a crucial role. csic.es
Medicinal Chemistry: While the furan ring is present in many existing drugs, there is significant scope for discovering new bioactive molecules based on this scaffold. The development of efficient methods for the late-stage functionalization of complex molecules with the 2-furyl group using this compound could accelerate drug discovery efforts. Furthermore, exploring the synthesis of novel fluorinated motifs is a key trend in medicinal chemistry, and the trifluoroborate group itself, or derivatives thereof, could be explored for unique biological activities. wiley.comrsc.org The synthesis of homoallylic amines and tetrahydropyridines, which are valuable in medicinal chemistry, has been achieved using related organoboron compounds, suggesting potential applications for 2-furantrifluoroborate in creating libraries of biologically relevant molecules. organic-chemistry.org
Q & A
Q. What are the standard synthetic routes for preparing Potassium 2-furantrifluoroborate, and what experimental parameters are critical for yield optimization?
this compound (CAS 166328-14-9) is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common method involves reacting 2-furylboronic acid with potassium bifluoride (KHF₂) under anhydrous conditions. Key parameters include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
- Solvent selection : Tetrahydrofuran (THF) or diethyl ether is preferred for solubility and inertness.
- Stoichiometric ratios : A 1:1.2 molar ratio of boronic acid to KHF₂ ensures complete conversion . Advanced protocols may use trifluoroborate salt intermediates, as described in analogous trifluoroborate syntheses (e.g., potassium alkoxymethyltrifluoroborates) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- ¹⁹F NMR spectroscopy : A singlet near -135 ppm confirms the trifluoroborate group, while deviations indicate impurities or hydrolysis.
- Elemental analysis : Quantify potassium content via inductively coupled plasma (ICP) spectroscopy.
- X-ray crystallography : Resolves the planar geometry of the trifluoroborate moiety and furan ring orientation .
- HPLC-MS : Detects organic impurities (e.g., residual boronic acid) .
Q. What is the solubility profile of this compound in common laboratory solvents?
The compound is sparingly soluble in water (≈1–2 g/L at 20°C) and polar aprotic solvents like acetonitrile. It exhibits better solubility in THF and dimethylformamide (DMF), though prolonged exposure to DMF may degrade the trifluoroborate group. Solubility data should be validated via gravimetric analysis under inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How does the electron-rich furan ring influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
The furan ring’s π-electron density enhances oxidative addition with palladium catalysts but may compete with the trifluoroborate group for coordination. To mitigate this:
- Use Pd(OAc)₂ or Pd(dppf)Cl₂ catalysts with strong bases (e.g., Cs₂CO₃).
- Optimize ligand systems (e.g., SPhos) to stabilize the Pd(0) intermediate. Comparative studies with non-aromatic trifluoroborates (e.g., alkyl variants) show lower yields for furan derivatives due to steric hindrance and electronic effects .
Q. What are the stability limits of this compound under varying pH and temperature conditions?
- Acidic conditions (pH < 5) : Rapid hydrolysis to 2-furylboronic acid and KBF₄.
- Basic conditions (pH > 9) : Degradation via defluorination, forming potassium borate byproducts.
- Thermal stability : Decomposes above 150°C, releasing BF₃ gas (monitored via TGA-DSC). Storage recommendations: Argon atmosphere, desiccated at -20°C .
Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound?
Discrepancies often arise from:
- Moisture contamination : Trace water hydrolyzes trifluoroborate, altering NMR signals. Replicate reactions under strict anhydrous conditions.
- Catalyst poisoning : Residual phosphines from ligand systems may suppress activity. Include a chelating agent (e.g., EDTA) during workup.
- Batch variability : Characterize starting materials (e.g., boronic acid purity) via LC-MS before synthesis .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
